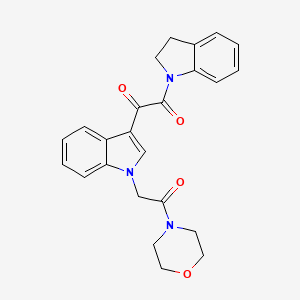
1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(indolin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS Number: 878058-74-3) is a synthetic derivative of indole, a core structure in numerous biologically active compounds. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C24H23N3O4, with a molecular weight of approximately 417.465 g/mol. The structure features an indole moiety linked to a morpholino group, which may influence its biological interactions and solubility properties.
Biological Activity Overview
Indoles and their derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has been evaluated for its activity against various biological targets.
1. Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis |
| Compound B | MCF7 (Breast) | 3.5 | Cell Cycle Arrest |
| Target Compound | Various | TBD | TBD |
2. Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
Case Study: COX Inhibition
In a study assessing several indole-based compounds, one derivative exhibited strong COX-2 inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential for therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial potential of indole derivatives has been documented against various pathogens. For example, certain derivatives have shown activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), indicating their usefulness in combating resistant bacterial strains.
The biological activities of indole derivatives can be attributed to several mechanisms:
- Receptor Modulation : Many indole compounds interact with various receptors (e.g., serotonin receptors), influencing signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Indoles can inhibit enzymes such as COX, affecting inflammatory pathways.
- DNA Interaction : Some studies suggest that indoles may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Research Findings
A recent publication highlighted the synthesis and evaluation of several new indole derivatives, including the target compound. The findings indicate that these compounds possess varying degrees of anticancer and anti-inflammatory activity, with some showing significant cytotoxic effects on cancer cell lines while sparing normal cells.
Table 2: Summary of Biological Evaluations
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against A549 cells |
| Anti-inflammatory Potential | Effective COX-2 inhibition |
| Antimicrobial Efficacy | Active against MRSA |
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-22(25-11-13-31-14-12-25)16-26-15-19(18-6-2-4-8-21(18)26)23(29)24(30)27-10-9-17-5-1-3-7-20(17)27/h1-8,15H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIARFWNRYRETOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














